molecular formula C32H28ClOP B12667243 Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol CAS No. 94230-92-9

Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol

Cat. No.: B12667243
CAS No.: 94230-92-9
M. Wt: 495.0 g/mol
InChI Key: LNDXVSQDLFXOKU-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol typically involves the reaction of tetraphenylphosphonium chloride with 4-chloro-3,5-xylenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane permeability and mitochondrial function.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol exerts its effects involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell death in microbial organisms. In cancer cells, it may interfere with mitochondrial function, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Tetraphenylphosphonium chloride
  • Tetraphenylphosphonium bromide
  • Tetraphenylarsonium chloride

Comparison

Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol is unique due to the presence of the 4-chloro-3,5-xylenol moiety, which imparts specific chemical and biological properties. Compared to other tetraphenylphosphonium salts, this compound exhibits enhanced antimicrobial and anticancer activities .

Properties

CAS No.

94230-92-9

Molecular Formula

C32H28ClOP

Molecular Weight

495.0 g/mol

IUPAC Name

4-chloro-3,5-dimethylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C8H9ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(10)4-6(2)8(5)9/h1-20H;3-4,10H,1-2H3/q+1;/p-1

InChI Key

LNDXVSQDLFXOKU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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